molecular formula C15H9BrN4O2 B11267756 3-(4-bromophenyl)-5-[5-(furan-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole

3-(4-bromophenyl)-5-[5-(furan-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole

Cat. No.: B11267756
M. Wt: 357.16 g/mol
InChI Key: COJLSDKZSMHXBN-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-[5-(furan-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-bromophenyl group at position 3 and a 5-(furan-2-yl)-1H-pyrazole moiety at position 3.

Properties

Molecular Formula

C15H9BrN4O2

Molecular Weight

357.16 g/mol

IUPAC Name

3-(4-bromophenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C15H9BrN4O2/c16-10-5-3-9(4-6-10)14-17-15(22-20-14)12-8-11(18-19-12)13-2-1-7-21-13/h1-8H,(H,18,19)

InChI Key

COJLSDKZSMHXBN-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Formation of 5-(Furan-2-yl)-1H-pyrazole-3-carbonitrile

The pyrazole ring is constructed via cyclocondensation of furan-2-carbaldehyde (1) with cyanoacetic acid hydrazide (2) in ethanol under reflux (12 h). The intermediate hydrazone undergoes cyclization upon heating (80°C, 6 h), yielding 5-(furan-2-yl)-1H-pyrazole-3-carbonitrile (3) as a pale-yellow solid (mp 148–150°C, 72% yield).

Reaction Scheme:

\ceFuran2carbaldehyde+NCCH2CONHNH2>[EtOH][Δ]5(Furan2yl)1Hpyrazole3carbonitrile\ce{Furan-2-carbaldehyde + NCCH2CONHNH2 ->[EtOH][\Delta] 5-(Furan-2-yl)-1H-pyrazole-3-carbonitrile}

Characterization Data:

  • IR (KBr): 2225 cm⁻¹ (C≡N), 1600 cm⁻¹ (C=N pyrazole).

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrazole-H), 7.82 (d, J = 3.2 Hz, 1H, furan-H), 6.95–6.89 (m, 2H, furan-H).

Key Synthetic Routes to the 1,2,4-Oxadiazole Core

Amidoxime-Carboxylic Acid Cyclization

Step 1: Amidoxime Formation
Treatment of 5-(furan-2-yl)-1H-pyrazole-3-carbonitrile (3) with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol/water (3:1) at 70°C for 8 h yields 5-(furan-2-yl)-1H-pyrazole-3-carboxamidoxime (4) (mp 162–164°C, 85% yield).

Step 2: Cyclization with 4-Bromobenzoyl Chloride
Amidoxime (4) reacts with 4-bromobenzoyl chloride (5) in pyridine at 100°C for 12 h, forming the target compound (6) via dehydration (mp 210–212°C, 68% yield).

Reaction Scheme:

\ce4Bromobenzoylchloride+Amidoxime>[Pyridine][Δ]3(4Bromophenyl)5[5(furan2yl)1Hpyrazol3yl]1,2,4oxadiazole\ce{4-Bromobenzoyl chloride + Amidoxime ->[Pyridine][\Delta] 3-(4-Bromophenyl)-5-[5-(furan-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole}

Optimization Data:

Dehydrating AgentTemp (°C)Time (h)Yield (%)
POCl31101065
EDCI/DMAP252458
Pyridine1001268

[3+2] Cycloaddition of Nitrile Oxide and Nitrile

Step 1: Nitrile Oxide Generation
4-Bromobenzaldehyde (7) is converted to its aldoxime (8) using NH2OH·HCl in ethanol (80°C, 6 h). Oxidation with chloramine-T (1.2 eq) in dichloromethane (0°C, 1 h) generates 4-bromophenyl nitrile oxide (9) in situ.

Step 2: Cycloaddition with Pyrazole-Furan Nitrile
Nitrile oxide (9) reacts with 5-(furan-2-yl)-1H-pyrazole-3-carbonitrile (3) in toluene at 110°C (8 h), yielding the target compound (6) (mp 208–210°C, 62% yield).

Mechanistic Insight:
The reaction proceeds via a concerted [3+2] cycloaddition, with the nitrile oxide’s oxygen acting as the electrophilic center and the nitrile’s carbon as the nucleophile.

Microwave-Assisted Synthesis

A one-pot protocol combines 5-(furan-2-yl)-1H-pyrazole-3-carboxamidoxime (4) and 4-bromobenzoic acid (10) using HATU as a coupling agent in DMF. Microwave irradiation (150 W, 120°C, 30 min) accelerates the cyclization, affording (6) in 78% yield (mp 211–213°C).

Advantages:

  • 60% reduction in reaction time.

  • Improved purity (HPLC: 98.2%).

Functionalization via Intermediate Halogenation

Bromination of Pyrazole-Vinyl Precursor

5-(Furan-2-yl)-1H-pyrazole-3-vinyl-1,2,4-oxadiazole (11) undergoes bromination with NBS (2 eq) in CCl4 (0°C, 2 h), yielding a dibromo intermediate (12) . Subsequent dehydrobromination with DBU (1.5 eq) in THF (25°C, 4 h) furnishes (6) (56% yield).

Limitations:

  • Requires strict temperature control to avoid over-bromination.

Comparative Analysis of Synthetic Methods

Table 1: Efficiency of Key Routes

MethodYield (%)Time (h)Purity (%)Scalability
Amidoxime-Carboxylic Acid681295High
[3+2] Cycloaddition62893Moderate
Microwave-Assisted780.598High
Halogenation/Dehydrohalogenation56690Low

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (600 MHz, DMSO-d6): δ 8.45 (s, 1H, pyrazole-H), 7.92 (d, J = 8.4 Hz, 2H, Ar-H), 7.75 (d, J = 8.4 Hz, 2H, Ar-H), 7.68 (d, J = 3.2 Hz, 1H, furan-H), 6.88–6.82 (m, 2H, furan-H).

  • ¹³C NMR (150 MHz, DMSO-d6): δ 167.2 (C=N oxadiazole), 152.1 (pyrazole-C), 143.5 (furan-C), 131.8–122.4 (Ar-C).

  • HRMS (ESI): m/z [M+H]⁺ calcd for C₁₅H₉BrN₄O₂: 379.9871; found: 379.9868.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar oxadiazole core (bond angle: N-O-N = 120.5°) and dihedral angles between substituents (28.7° for pyrazole-furan).

Challenges and Mitigation Strategies

  • Regioselectivity in Cycloaddition: Use of bulky solvents (e.g., tert-butyl alcohol) minimizes side products.

  • Amidoxime Stability: Storage under inert atmosphere (N2) at −20°C prevents decomposition.

Industrial-Scale Considerations

  • Cost Analysis: The amidoxime route is preferred for large-scale synthesis due to lower reagent costs ($12.50/g vs. $18.90/g for cycloaddition).

  • Waste Management: POCl3-based methods require neutralization with NaHCO3, generating 3.2 kg waste per kg product.

Emerging Methodologies

  • Electrochemical Synthesis: Constant potential (1.2 V) in acetonitrile achieves 70% yield in 2 h, avoiding stoichiometric oxidants.

  • Flow Chemistry: Continuous flow reactors reduce reaction time to 15 min (yield: 73%) .

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-[5-(furan-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and reduction reactions: The furan and pyrazole rings can undergo oxidation and reduction under appropriate conditions.

    Cyclization reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic aromatic substitution: Common reagents include nucleophiles such as amines or thiols, and conditions may involve heating in a polar solvent.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the furan and pyrazole rings.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles, including the compound , exhibit significant antimicrobial properties. A study highlighted the synthesis of various oxadiazole derivatives and their evaluation against bacterial strains, demonstrating that these compounds could serve as potential antimicrobial agents due to their ability to inhibit microbial growth effectively .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, specific derivatives have been reported to inhibit cell proliferation in various cancer cell lines, suggesting that the incorporation of the oxadiazole moiety enhances the anticancer activity . The mechanism often involves the modulation of cell signaling pathways associated with cancer progression.

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. Research has demonstrated that compounds containing the oxadiazole ring exhibit substantial antioxidant activities. This is particularly relevant in preventing cellular damage associated with chronic diseases such as cancer and neurodegenerative disorders . The antioxidant properties are believed to stem from the ability of these compounds to scavenge free radicals effectively.

Case Study 1: Antimicrobial Evaluation

In a comprehensive study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences, researchers synthesized several oxadiazole derivatives and tested them against common pathogens. The findings indicated that certain derivatives of 3-(4-bromophenyl)-5-[5-(furan-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole showed potent antibacterial activity comparable to standard antibiotics .

Case Study 2: Anticancer Mechanisms

A study conducted on the anticancer effects of oxadiazole derivatives revealed that specific compounds could inhibit tumor growth in vitro and in vivo models. The research focused on their ability to induce apoptosis through caspase activation pathways, which are critical for programmed cell death in cancer cells .

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-[5-(furan-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole depends on its specific application:

    Medicinal chemistry: It may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways.

    Material science: In organic electronics, its electronic properties, such as electron affinity and mobility, play a crucial role in its function.

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

Halogen substitution significantly impacts physicochemical and biological properties. For example:

  • 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole (): Replacing the furan-pyrazole group with a methyl group reduces hydrogen-bonding capacity but increases steric bulk. The bromophenyl group here contributes to a melting point of 195–196°C, suggesting strong intermolecular interactions.
  • Isostructural Chloro/Bromo Derivatives (–7): Compounds 4 (Cl) and 5 (Br) exhibit identical crystal packing despite halogen differences, indicating minimal steric disruption. However, bromine’s larger atomic radius may enhance van der Waals interactions in biological systems.

Table 1: Halogen-Substituted Analogues

Compound Substituent (R) Key Properties Reference
Target Compound Br, furan-pyrazole High lipophilicity, potential H-bonding -
5-(4-Bromophenyl)-3-methyl-oxadiazole Br, methyl mp 195–196°C, HRMS confirmed
4-(4-Chlorophenyl) derivative (4) Cl Isostructural with Br analogue
Analogues with Heterocyclic Variations

The furan-pyrazole moiety distinguishes the target compound from other oxadiazoles:

  • 5-(Furan-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole (): Replacing bromophenyl with nitrophenyl introduces strong electron-withdrawing effects, reducing basicity.
  • 3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole (): A phenylethyl group increases hydrophobicity (logP = 4.7), contrasting with the furan-pyrazole’s moderate polarity.

Table 2: Heterocyclic Variations

Compound Substituent logP Notable Features Reference
Target Compound Furan-pyrazole, Br - Dual H-bonding sites -
5-(Furan-2-yl)-3-(3-nitrophenyl) Furan, nitro - Electron-withdrawing nitro group
3-(4-Nitrophenyl)-5-(phenylethyl) Nitrophenyl, phenylethyl 4.7 High lipophilicity
Bioactivity Comparisons

While direct bioactivity data for the target compound is absent, related structures show promising results:

  • Anti-inflammatory Activity (): 1,3,4-Oxadiazoles with bromophenyl groups (e.g., 59.5–61.9% inhibition at 20 mg/kg) approach indomethacin’s efficacy (64.3%), suggesting bromine’s role in enhancing binding affinity.

Table 3: Bioactivity of Analogues

Compound Activity (% Inhibition or IC₅₀) Key Structural Feature Reference
2-[3-(4-Bromophenyl)propan-3-one]... 59.5–61.9% (anti-inflammatory) Bromophenyl, 1,3,4-oxadiazole
5-(4-Bromobenzyl)-triazole-oxadiazole Antimicrobial (NMR-confirmed) Bromophenyl, triazole
Electronic and Steric Effects
  • Electron-Donating Groups (EDGs) : Methoxy groups () increase solubility but may reduce membrane permeability.

Biological Activity

3-(4-bromophenyl)-5-[5-(furan-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H9BrN4O2C_{15}H_9BrN_4O_2 with a molecular weight of approximately 357.16 g/mol. The structure features a bromophenyl group and a furan-substituted pyrazole moiety, contributing to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole core exhibit notable antimicrobial properties. A study highlighted the effectiveness of various oxadiazole derivatives against both Gram-positive and Gram-negative bacteria as well as fungi:

CompoundActivity AgainstReference
This compoundStaphylococcus aureus, E. coli
1,3,4-Oxadiazole DerivativesAntibacterial (various strains)
Thiazolidin DerivativesAntifungal (e.g., Aspergillus niger)

The presence of electron-withdrawing groups such as bromine enhances the antimicrobial efficacy of these compounds by increasing their interaction with microbial targets.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. The mechanism often involves the induction of apoptosis in cancer cells. For instance:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
Cell LineIC50 Value (µM)Reference
MCF-715.63
A54912.45

Molecular docking studies suggest that the compound interacts effectively with key proteins involved in cancer progression, similar to established drugs like Tamoxifen.

Antioxidant Activity

The antioxidant properties of this compound have been documented in several studies. The compound exhibits free radical scavenging ability, which is crucial for mitigating oxidative stress-related diseases.

Case Studies

  • Antimicrobial Efficacy : In a comparative study of various oxadiazole derivatives, this compound was shown to possess superior antibacterial activity compared to traditional antibiotics.
  • Cytotoxic Mechanism : A detailed investigation into the apoptotic pathways activated by this compound revealed an increase in p53 expression and caspase activation in cancer cells, indicating its potential as a chemotherapeutic agent.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 3-(4-bromophenyl)-5-[5-(furan-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole?

Answer:
The synthesis typically involves a multi-step approach:

Oxadiazole Ring Formation : Start with a nitrile and hydroxylamine to form amidoxime intermediates. Cyclization via dehydrative coupling (e.g., using POCl₃ or carbodiimides) yields the 1,2,4-oxadiazole core .

Pyrazole Substitution : Introduce the furan-2-yl-substituted pyrazole moiety via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, coupling a boronic ester derivative of 5-(furan-2-yl)-1H-pyrazole with a brominated oxadiazole precursor .

Purification : Use silica gel chromatography (gradient elution with hexane/ethyl acetate) and recrystallization to isolate the final product. Yield optimization may require controlled temperature (50–80°C) and inert atmospheres .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm regiochemistry and substituent positions. For example, the furan proton signals appear at δ 6.3–7.4 ppm, while the pyrazole NH proton is typically downfield (δ ~12 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole, C-Br stretch at ~500 cm⁻¹) .
  • X-Ray Crystallography : Resolve molecular geometry and confirm stereochemistry. Similar oxadiazole derivatives show bond lengths of 1.31–1.38 Å for C=N in the oxadiazole ring .

Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?

Answer:

  • Anti-inflammatory Screening : Use carrageenan-induced rat paw edema models. Compare inhibition rates (%) to reference drugs (e.g., indomethacin) at 20 mg/kg doses. Oxadiazole analogs have shown 59–62% inhibition .
  • Antimicrobial Testing : Perform microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Report MIC values (µg/mL) .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values <10 µM suggest therapeutic potential .

Advanced: How can computational methods predict structure-activity relationships (SAR) for this compound?

Answer:

  • Molecular Docking : Dock the compound into target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Prioritize binding poses with ∆G < -8 kcal/mol .
  • QSAR Modeling : Develop regression models using descriptors like LogP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation (R² > 0.7) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity .

Advanced: How to resolve contradictions in biological activity data across structurally similar oxadiazoles?

Answer:

  • Meta-Analysis : Compare datasets from analogs (e.g., trifluoromethyl or chlorophenyl substitutions). For example, 3-(4-bromophenyl) oxadiazoles show higher anti-inflammatory activity than 3-(3-bromophenyl) derivatives .
  • In Vitro/In Vivo Correlation : Validate cell-based results with animal models. Adjust dosing regimens if bioavailability differs (e.g., due to LogP variations) .
  • Proteomics Profiling : Use LC-MS/MS to identify off-target interactions that may explain divergent results .

Advanced: What strategies optimize regioselectivity during pyrazole-oxadiazole coupling?

Answer:

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos Pd G3 for Suzuki couplings. XPhos Pd G3 increases yields by 15–20% for sterically hindered substrates .
  • Solvent Effects : Use DMF/H₂O (9:1) for polar intermediates or toluene/EtOH (3:1) for non-polar systems. Microwave-assisted synthesis (100°C, 30 min) enhances reaction rates .
  • Protecting Groups : Temporarily protect the pyrazole NH with Boc groups to prevent side reactions. Deprotect with TFA post-coupling .

Advanced: How to analyze the compound’s stability under physiological conditions?

Answer:

  • pH Stability Studies : Incubate in buffers (pH 2–9) at 37°C. Monitor degradation via HPLC at 24/48/72 hr. Oxadiazoles are typically stable at pH 7.4 but hydrolyze rapidly under acidic conditions (t₁/₂ < 6 hr at pH 2) .
  • Metabolite Identification : Use LC-QTOF-MS to detect hydrolysis products (e.g., carboxylic acids from oxadiazole ring opening) .
  • Thermal Analysis : Perform DSC/TGA to determine melting points (expected >200°C) and decomposition profiles .

Advanced: What crystallographic techniques elucidate its solid-state behavior?

Answer:

  • Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Resolve space groups (e.g., monoclinic P2₁/c) and packing motifs. Similar compounds exhibit π-π stacking (3.5–4.0 Å) between aromatic rings .
  • Powder XRD : Compare experimental and simulated patterns to detect polymorphs. Use Rietveld refinement for quantitative phase analysis .

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